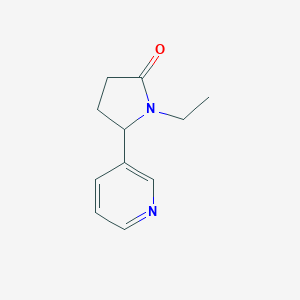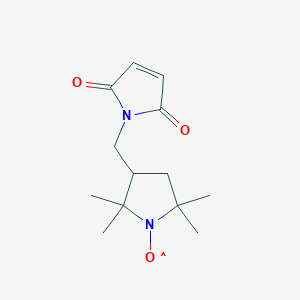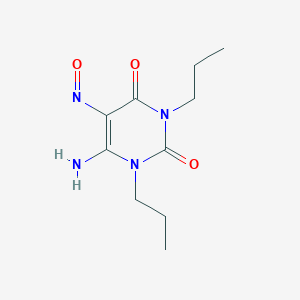
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate” is a type of 1,2,3,4-tetrahydropyridinium salt . These salts have been reported to have antiprotozoal activity . They have been prepared from dihydropyridines or dihydrothiopyrans as educts . The substituents in ring positions 1 and 4 of the tetrahydropyridinium moiety have a strong impact on the antiprotozoal activities .
Synthesis Analysis
The synthesis of this compound involves the use of dihydropyridines or dihydrothiopyrans as educts . For example, a suspension of a certain amount of the educt in pyrrolidine was refluxed for several hours . The pyrrolidine was then removed by evaporation in vacuo and the residue was dissolved in the minimum amount of hot propan-2-ol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notationCC1= [N+] (CCCC1)C . This indicates that it is a tetrahydropyridinium salt with two methyl groups attached to the nitrogen atom . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula ofC7H14N and an average mass of 112.192 Da . The compound has a predicted boiling point of 352.62°C, a melting point of 130.96°C, and a vapour pressure of 9.93E-006 mm Hg at 25°C . It is also predicted to have a water solubility of 1e+006 mg/L at 25°C .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYQAAFAOLLIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC([NH+]=C(C1)N)C.CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)



![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)


